molecular formula C7H4ClIN2S B12357681 5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione

5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B12357681
M. Wt: 310.54 g/mol
InChI Key: IOAZLXJTKGQWMR-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione typically involves the halogenation of benzimidazole derivatives. One common method is the reaction of 5-chloro-1,6-dihydrobenzimidazole-2-thione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various cellular pathways .

Comparison with Similar Compounds

  • 5-Chloro-1,6-dihydrobenzimidazole-2-thione
  • 6-Iodo-1,6-dihydrobenzimidazole-2-thione
  • 5,6-Dichloro-1,6-dihydrobenzimidazole-2-thione

Comparison: Compared to its analogs, this compound exhibits a broader range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H4ClIN2S

Molecular Weight

310.54 g/mol

IUPAC Name

5-chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H4ClIN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2,4H,(H,11,12)

InChI Key

IOAZLXJTKGQWMR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=S)N2)C=C(C1I)Cl

Origin of Product

United States

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